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molecular formula C11H10O3S B8528952 (4-Cyclopropylsulfanylphenyl)oxoacetic acid

(4-Cyclopropylsulfanylphenyl)oxoacetic acid

Cat. No. B8528952
M. Wt: 222.26 g/mol
InChI Key: XLULWLRVYSRNCI-UHFFFAOYSA-N
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Patent
US07745491B2

Procedure details

2M aqueous NaOH (163 ml) was added to a solution of ethyl (4-cyclopropylsulfanylphenyl)oxoacetate (40.62 g, 162.5 mmol) in EtOH (200 ml) and the stirred mixture heated at 60° C. for 2 h. After cooling, the mixture was concentrated to 150 ml and washed with ether (2×100 ml). Sufficient concentrated HCl was then added to adjust the pH to 1 and the resulting precipitate was extracted into EtOAc (2×300 ml). The combined organic phases were washed with water (3×100 ml), brine (200 ml) and dried (MgSO4). Removal of the solvent afforded the title compound: m/z (ES−)=221.0 [M−H+]−.
Name
Quantity
163 mL
Type
reactant
Reaction Step One
Quantity
40.62 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]1([S:6][C:7]2[CH:12]=[CH:11][C:10]([C:13](=[O:19])[C:14]([O:16]CC)=[O:15])=[CH:9][CH:8]=2)[CH2:5][CH2:4]1>CCO>[CH:3]1([S:6][C:7]2[CH:8]=[CH:9][C:10]([C:13](=[O:19])[C:14]([OH:16])=[O:15])=[CH:11][CH:12]=2)[CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
163 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40.62 g
Type
reactant
Smiles
C1(CC1)SC1=CC=C(C=C1)C(C(=O)OCC)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to 150 ml
WASH
Type
WASH
Details
washed with ether (2×100 ml)
ADDITION
Type
ADDITION
Details
Sufficient concentrated HCl was then added
EXTRACTION
Type
EXTRACTION
Details
the resulting precipitate was extracted into EtOAc (2×300 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water (3×100 ml), brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)SC1=CC=C(C=C1)C(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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